2-(5-bromo-2-fluoropyridin-3-yl)acetic acid
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Overview
Description
2-(5-bromo-2-fluoropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluoropyridin-3-yl)acetic acid typically involves the bromination and fluorination of pyridine derivatives. One common method involves the following steps:
Bromination: Pyridine is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The brominated pyridine is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Acetylation: The resulting 5-bromo-2-fluoropyridine is then reacted with acetic anhydride to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-fluoropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(5-bromo-2-fluoropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-3-fluoropyridin-2-yl)acetic acid
- 2-(5-bromo-2-fluoropyridin-4-yl)acetic acid
- 2-(5-chloro-2-fluoropyridin-3-yl)acetic acid
Uniqueness
2-(5-bromo-2-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in specific positions allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
1227592-40-6 |
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Molecular Formula |
C7H5BrFNO2 |
Molecular Weight |
234.02 g/mol |
IUPAC Name |
2-(5-bromo-2-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12) |
InChI Key |
OTNSOVSKPQNLEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CC(=O)O)F)Br |
Purity |
95 |
Origin of Product |
United States |
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